molecular formula C8H9N3O2S B1461389 (4-Cyanophenyl)methanesulfonohydrazide CAS No. 1039999-28-4

(4-Cyanophenyl)methanesulfonohydrazide

Cat. No. B1461389
CAS RN: 1039999-28-4
M. Wt: 211.24 g/mol
InChI Key: YNWMEUKTIITAJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(4-Cyanophenyl)methanesulfonohydrazide” involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This process allows for rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles libraries .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, related compounds have been studied. For instance, hydrazine reacts with a carbonyl to form a hydrazone, a reaction mechanism similar to that of an imine formation .


Physical And Chemical Properties Analysis

“this compound” has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 448.3±55.0 °C .

Scientific Research Applications

(4-Cyanophenyl)methanesulfonohydrazide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of different compounds, including a series of novel heterocyclic compounds. This compound has also been used in the synthesis of a number of different drugs, including the anticonvulsant drug topiramate. Additionally, this compound has been used in the synthesis of a number of different dyes, including the fluorescent dye 4-cyanophenyl-2-methylsulfonyl-3-nitrobenzamide.

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)methanesulfonohydrazide is not yet fully understood. However, it is believed that the compound acts as a proton donor in the presence of a base catalyst, allowing for the formation of a number of different compounds. Additionally, this compound is believed to act as a nucleophile in the presence of a Lewis acid catalyst, allowing for the formation of a number of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have a number of different effects on the body, including the inhibition of certain enzymes and the activation of certain receptors. Additionally, this compound may have an effect on the absorption of certain drugs, as well as the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

(4-Cyanophenyl)methanesulfonohydrazide has a number of advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to use in a wide range of experiments. Additionally, this compound is a relatively inexpensive compound, making it a cost-effective option for use in a variety of research applications. However, this compound also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and it is prone to degradation in the presence of light and heat. Additionally, this compound is a relatively toxic compound, and it should be handled with caution.

Future Directions

There are a number of potential future directions for the use of (4-Cyanophenyl)methanesulfonohydrazide in scientific research. One potential direction is the use of this compound in the synthesis of a variety of different compounds, including novel heterocyclic compounds, drugs, and dyes. Additionally, this compound could be used to study the biochemical and physiological effects of the compound on the body. Finally, this compound could be used to study the mechanism of action of the compound, as well as its potential for use in drug delivery systems.

properties

IUPAC Name

(4-cyanophenyl)methanesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-5-7-1-3-8(4-2-7)6-14(12,13)11-10/h1-4,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWMEUKTIITAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Cyanophenyl)methanesulfonohydrazide
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